molecular formula C7H7N3O2 B1291591 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-65-7

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No.: B1291591
CAS No.: 337463-65-7
M. Wt: 165.15 g/mol
InChI Key: RIOMUKYDWGTOAF-UHFFFAOYSA-N
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Description

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with sodium hydroxide to form the oxazine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The amino group allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced oxazine derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is unique due to its specific ring structure and the presence of an amino group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

6-amino-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOMUKYDWGTOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622140
Record name 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337463-65-7
Record name 6-Amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337463-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Synthesis routes and methods

Procedure details

6-Nitro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (1 g) was reduced under hydrogenolysis conditions using 10% Pd—C in methanol (50 mL) and 1N HCl solution (10 mL) at 50 psi for 2 h. The catalyst was filtered off and washed with methanol and 1N HCl solution. The filtrate was evaporated to give 6-amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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